N-(3-acetylphenyl)cyclobutanecarboxamide is a synthetic organic compound belonging to the class of carboxamides. It serves as a key structural motif in several pharmaceutical research programs due to its versatility as a building block for diverse chemical entities. [] While its direct source in nature is unknown, N-(3-acetylphenyl)cyclobutanecarboxamide and its derivatives have garnered significant interest in medicinal chemistry research.
N-(3-acetylphenyl)cyclobutanecarboxamide is an organic compound characterized by its unique structure, which includes a cyclobutane ring and an acetylphenyl group. This compound falls under the category of amides, specifically those derived from cyclobutanecarboxylic acid. Its chemical formula is CHN\O, and it is notable for its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various organic chemistry methods, often involving cyclization and acylation reactions. Its relevance in research stems from its structural features that may confer interesting biological activities.
The synthesis of N-(3-acetylphenyl)cyclobutanecarboxamide can be achieved through several methods:
The molecular structure of N-(3-acetylphenyl)cyclobutanecarboxamide can be represented as follows:
The structural representation indicates that the compound has a planar aromatic system combined with a three-dimensional cyclobutane moiety, which may influence its chemical reactivity and biological interactions.
N-(3-acetylphenyl)cyclobutanecarboxamide can participate in various chemical reactions:
N-(3-acetylphenyl)cyclobutanecarboxamide has potential applications in various fields:
N-(3-Acetylphenyl)cyclobutanecarboxamide (CAS 109920-59-4) exemplifies the resurgence of strained aliphatic scaffolds in rational drug design. Historically, drug discovery favored flat, aromatic systems due to synthetic accessibility and precedent. Cyclobutane rings were notably underrepresented in medicinal chemistry, appearing in only ten FDA-approved drugs by 2022 [4]. This scarcity stemmed from perceived synthetic challenges and thermodynamic instability from ring strain (26 kcal/mol vs. 6 kcal/mol for cyclopentane) [4]. However, the evolution of fragment-based drug discovery (FBDD) created demand for three-dimensional (3D) fragments that better mimic the complexity of biological targets.
Cyclobutane’s inherent properties – moderate ring strain, conformational restriction, and sp³-hybridization – enable unique vector geometry for pharmacophore placement. Recent synthetic advances, particularly via 3-azido-cyclobutanone intermediates, provided controlled access to functionalized cyclobutane derivatives [4]. N-(3-Acetylphenyl)cyclobutanecarboxamide emerged from this paradigm, designed as a "shape-diverse" fragment with multiple growth vectors. Unlike aromatic cores, its puckered cyclobutane imposes out-of-plane substituent orientation, potentially improving target complementarity and reducing off-target effects. This strategic shift positions cyclobutane carboxamides as privileged scaffolds for probing previously inaccessible chemical space.
Table 1: Cycloalkane Ring Strain Energies
Ring Size | Ring Strain (kcal/mol) | Prevalence in FDA Drugs (Relative) |
---|---|---|
Cyclopropane | 27.5 | Moderate |
Cyclobutane | 26.4 | Low |
Cyclopentane | 6.2 | High |
Cyclohexane | 0.0 | Very High |
Source: Adapted from PMC [4]
The molecular architecture of N-(3-acetylphenyl)cyclobutanecarboxamide (C₁₃H₁₅NO₂, MW 217.27 g/mol) integrates three distinct pharmacophoric elements with synergistic properties:
C1CCC1C(=O)
) imposes significant torsional angle compression (~35° vs. ~60° in cyclohexane). This distortion forces substituents into pseudo-axial or pseudo-equatorial positions, creating defined 3D steric and electronic environments. The ring’s aliphatic character enhances solubility and reduces metabolic oxidation compared to aromatic cores [4]. CC(=O)c1cc(ccc1)NC=O
) introduces a polarized carbonyl capable of hydrogen-bond acceptance and dipole-dipole interactions. The meta-substitution pattern directs vector orientation orthogonally to the amide bond axis, creating a T-shaped spatial arrangement. The acetyl group’s electron-withdrawing nature modulates the electron density of the adjacent amide nitrogen, subtly influencing its hydrogen-bond-donating strength [1]. Table 2: Key Structural and Calculated Properties of N-(3-Acetylphenyl)cyclobutanecarboxamide
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₅NO₂ | - |
Canonical SMILES | CC(=O)c1cccc(NC(=O)C2CCC2)c1 | Defines atom connectivity |
Hydrogen Bond Acceptors | 3 (two carbonyl O, one amide N) | Target recognition capability |
Hydrogen Bond Donors | 1 (amide NH) | Target recognition capability |
XLogP3 | ~2.3 (estimated) | Moderate lipophilicity |
Topological Polar Surface Area | ~46 Ų | Membrane permeability predictor |
Source: Adapted from Fluorochem [1] and structural analogs
N-(3-Acetylphenyl)cyclobutanecarboxamide exhibits intrinsic design features aligning with inhibitors of ATP-binding pockets and epigenetic writer/reader domains:
The strategic incorporation of the 3-acetyl group transforms this fragment beyond a passive structural element into a functional bioisostere of endogenous post-translational modifications. This duality – combining the steric definedness of a strained alicycle with a post-translational modification mimic – establishes N-(3-acetylphenyl)cyclobutanecarboxamide as a versatile prototype for next-generation targeted therapeutics.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: